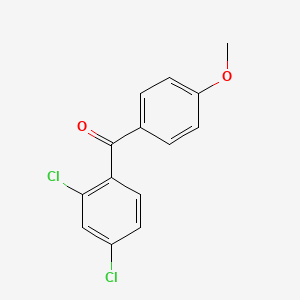

(2,4-Dichlorophenyl)(4-methoxyphenyl)methanone

Vue d'ensemble

Description

(2,4-Dichlorophenyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C14H10Cl2O2. It is a solid at room temperature and is known for its applications in various fields of scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-methoxybenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

(2,4-Dichlorophenyl)(4-methoxyphenyl)methanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of pharmaceuticals, notably those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity. Research has demonstrated that derivatives of this compound exhibit promising anticancer activities, with several studies reporting cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study investigated several derivatives of (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone for their cytotoxic properties. The results indicated that specific derivatives induced dose-dependent cytotoxicity in multiple cancer cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 4m | 1.69 | MOLT-4 |

| 4n | 2.2 | MOLT-4 |

| Doxorubicin | 0.183–0.5 | MOLT-4 |

Material Science

In material science, this compound is utilized in the formulation of advanced materials such as polymers and coatings. Its unique chemical properties enhance the durability and performance of these materials.

Application Example: Coatings

Research indicates that integrating this compound into coatings improves their resistance to environmental stressors, thereby extending their lifespan and functionality .

Biochemical Research

The compound is employed in biochemical studies focusing on enzyme inhibition and receptor binding. It aids researchers in understanding biological pathways and drug interactions.

Case Study: Enzyme Inhibition

In a study examining enzyme interactions, this compound was shown to inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications .

Cosmetic Formulations

Due to its antioxidant properties, this compound is incorporated into skincare products. It helps protect skin from oxidative stress and enhances overall skin health.

Application Example: Skincare Products

Formulations containing this compound have been shown to improve skin hydration and reduce signs of aging by mitigating oxidative damage .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard in chromatographic techniques. Its stability and defined chemical properties facilitate accurate analyses of complex mixtures.

Application Example: Chromatography

Using this compound as a standard has improved the reliability of results in various research settings, ensuring quality control across different applications .

Mécanisme D'action

The mechanism of action of (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone

- (2,4-Dimethoxyphenyl)(3-methylphenyl)methanone

- (2,4-Dichlorophenyl)(2-hydroxy-4-methoxyphenyl)methanone

Uniqueness

(2,4-Dichlorophenyl)(4-methoxyphenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Activité Biologique

(2,4-Dichlorophenyl)(4-methoxyphenyl)methanone, also known by its chemical identifier 66938-30-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize important results.

Overview of the Compound

This compound is characterized by a dichlorophenyl moiety and a methoxyphenyl group, which contribute to its reactivity and biological interactions. It is primarily studied for its potential therapeutic applications in cancer treatment and other diseases.

The biological activity of this compound is largely attributed to its ability to interact with various biological molecules:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cell signaling and apoptosis in cancer cells.

- Prodrug Activation : Certain derivatives of this compound act as prodrugs that require metabolic activation to exert their pharmacological effects. For example, the 4-methoxy group can be demethylated by cytochrome P450 enzymes, resulting in an active form that inhibits stearoyl-CoA desaturase (SCD) .

Anticancer Properties

Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. A notable study evaluated its effectiveness against non-small-cell lung cancer (NSCLC) lines. The results showed a concentration-dependent decrease in cell viability with an EC50 value indicating significant potency:

| Compound | EC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 2.5 | H2122 |

| Control (Nutlin-3) | 1.0 | H2122 |

The data indicates a strong correlation between the structure of the compound and its anticancer activity, particularly highlighting the importance of the methoxy group .

Other Biological Activities

In addition to anticancer effects, this compound has been investigated for:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .

Case Studies

- Lung Cancer Study : A high-throughput screening identified several compounds with selective toxicity toward NSCLC lines. Among them was this compound, which demonstrated a high degree of selectivity based on differential expression profiles of target enzymes .

- p53 Stabilization Study : Another study explored the ability of this compound to stabilize the p53 tumor suppressor protein in cancer cells. Results indicated that treatment led to increased levels of p21 and Puma proteins, which are crucial for inducing apoptosis .

Propriétés

IUPAC Name |

(2,4-dichlorophenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c1-18-11-5-2-9(3-6-11)14(17)12-7-4-10(15)8-13(12)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVDARQEKWTLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401248386 | |

| Record name | (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66938-30-5 | |

| Record name | (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66938-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichlorophenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.